molecular formula C26H24N2O4 B1666454 A 922500 CAS No. 959122-11-3

A 922500

カタログ番号: B1666454
CAS番号: 959122-11-3
分子量: 428.5 g/mol
InChIキー: BOZRFEQDOFSZBV-DHIUTWEWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A 922500は、ジアシルグリセロールアシル転移酵素1(DGAT-1)の強力で選択的な経口バイオアベイラブル阻害剤です。この酵素は、体内のエネルギー貯蔵に重要なトリグリセリドの合成において重要な役割を果たします。 DGAT-1を阻害することにより、this compoundはトリグリセリドレベルを低下させる可能性を示しており、肥満や関連する代謝性疾患に対する効果について研究されてきました .

科学的研究の応用

A 922500 has been extensively studied for its potential therapeutic applications in various fields:

作用機序

A 922500は、ジアシルグリセロールアシル転移酵素1などの酵素を選択的に阻害することでその効果を発揮します。この酵素は、トリグリセリド合成の最終段階を触媒し、そこではジアシルグリセロールが脂肪酸コエンザイムAとエステル化されます。この酵素を阻害することで、this compoundはトリグリセリドの合成を減らし、血液と組織中のトリグリセリドレベルを低下させます。 このメカニズムは、トリグリセリドレベルの上昇が問題となる肥満や脂質異常症などの状態において特に有益です .

類似の化合物との比較

This compoundは、ジアシルグリセロールアシル転移酵素1阻害剤としての高い選択性と効力において独自です。 ジアシルグリセロールアシル転移酵素2、アシルコエンザイムAコレステロールアシル転移酵素1および2を含む他のアシル転移酵素に対して優れた選択性を示します . 類似の化合物には以下が含まれます。

This compoundは、高い効力と選択性により際立っており、研究と潜在的な治療的用途の両方において貴重なツールとなっています。

生化学分析

Biochemical Properties

A 922500 interacts with the enzyme DGAT-1, which catalyzes the final step of triglyceride synthesis . It inhibits both human and mouse forms of DGAT-1 with IC50 values of 7 nM and 24 nM, respectively . This compound does not inhibit other acyltransferases, such as DGAT-2, ACAT-1, and ACAT-2 .

Cellular Effects

In cellular contexts, this compound has been shown to suppress cell proliferation and induce apoptosis in certain cell types . For instance, in GBM cells, treatment with this compound led to upregulation of CPT1A protein, promoted fatty acid oxidation (FAO), and production of reactive oxygen species (ROS), thereby inducing apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the activity of DGAT-1 . This inhibition disrupts the final step of triglyceride synthesis, thereby affecting lipid metabolism within the cell . The compound’s interaction with DGAT-1 is a key aspect of its mechanism of action .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, including Zucker fatty rats and diet-induced dyslipidemic hamsters

Metabolic Pathways

This compound is involved in the metabolic pathway of triglyceride synthesis, where it inhibits the enzyme DGAT-1 . This enzyme catalyzes the final step in the synthesis of triglycerides, a type of lipid .

Transport and Distribution

Given its role as a DGAT-1 inhibitor, it is likely to be involved in lipid metabolism pathways within cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Considering its role as a DGAT-1 inhibitor, it is likely to be found in regions of the cell where lipid metabolism and triglyceride synthesis occur .

準備方法

合成経路と反応条件

A 922500は、特定の有機化合物を制御された条件下で反応させる複数のステップを含むプロセスによって合成することができますThis compoundのジメチルスルホキシド(DMSO)やジメチルホルムアミド(DMF)などの有機溶媒への溶解性は、その調製を容易にします .

工業生産方法

This compoundの工業生産は、高い純度と収率を確保しながら、ラボでの合成プロセスをスケールアップすることを含みます。この化合物は通常、結晶形で製造され、その安定性を維持するために低温で保管されます。 生産プロセスには、一貫性と有効性を確保するための厳格な品質管理が含まれます .

化学反応の分析

反応の種類

A 922500は、主にジアシルグリセロールアシル転移酵素1などの酵素との阻害反応を起こします。 ジアシルグリセロールアシル転移酵素2、アシルコエンザイムAコレステロールアシル転移酵素1、およびアシルコエンザイムAコレステロールアシル転移酵素2などの他のアシル転移酵素とは、有意な相互作用を起こしません .

一般的な試薬と条件

この化合物は、エタノール、DMSO、DMFなどの有機溶媒に溶解します。 さまざまな生物学的アッセイでは、通常、ナノモルからマイクロモルの濃度で使用されます .

生成される主な生成物

This compoundを含む反応の主な生成物は、ジアシルグリセロールアシル転移酵素1の活性の阻害であり、トリグリセリドの合成が減少します .

科学研究への応用

This compoundは、さまざまな分野における潜在的な治療的用途について広範囲にわたって研究されてきました。

類似化合物との比較

A 922500 is unique in its high selectivity and potency as a diacylglycerol acyltransferase 1 inhibitor. It demonstrates excellent selectivity over other acyltransferases, including diacylglycerol acyltransferase 2 and acyl coenzyme A cholesterol acyltransferase 1 and 2 . Similar compounds include:

This compound stands out due to its high potency and selectivity, making it a valuable tool in both research and potential therapeutic applications.

特性

IUPAC Name

(1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c29-24(22-7-4-8-23(22)25(30)31)19-11-9-17(10-12-19)18-13-15-21(16-14-18)28-26(32)27-20-5-2-1-3-6-20/h1-3,5-6,9-16,22-23H,4,7-8H2,(H,30,31)(H2,27,28,32)/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZRFEQDOFSZBV-DHIUTWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80242027
Record name A-922500
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959122-11-3
Record name (1R,2R)-2-[[4′-[[(Phenylamino)carbonyl]amino][1,1′-biphenyl]-4-yl]carbonyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959122-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name A-922500
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959122113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-922500
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 959122-11-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name A-922500
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44698M475X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A 922500
Reactant of Route 2
Reactant of Route 2
A 922500
Reactant of Route 3
Reactant of Route 3
A 922500
Reactant of Route 4
Reactant of Route 4
A 922500
Reactant of Route 5
Reactant of Route 5
A 922500
Reactant of Route 6
A 922500
Customer
Q & A

Q1: What is the primary mechanism of action of (1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid (A-922500)?

A: (1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid (A-922500) is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme that catalyzes the final and committed step in triglyceride biosynthesis. [, , , ] By inhibiting DGAT1, A-922500 effectively reduces the synthesis of triglycerides within cells. [, , , ] This inhibition leads to downstream effects such as decreased triglyceride levels in serum, reduced free fatty acid levels, and potential improvements in lipid profiles. [, , ]

Q2: What evidence supports the efficacy of A-922500 in reducing triglyceride levels?

A: Studies using both genetic and diet-induced models of hypertriglyceridemia have demonstrated the triglyceride-lowering effects of A-922500. In Zucker fatty rats, a genetic model of obesity and hypertriglyceridemia, oral administration of A-922500 at 3 mg/kg resulted in a significant 39% reduction in serum triglycerides. [] Similarly, in diet-induced dyslipidemic hamsters, the same dose of A-922500 led to a substantial 53% decrease in serum triglyceride levels. [] These findings highlight the potential of A-922500 as a therapeutic agent for managing hypertriglyceridemia.

Q3: How does A-922500 impact lipid droplet formation in cells?

A: Research indicates that A-922500 effectively reduces lipid droplet biogenesis. [, , ] In a study investigating the role of lipid droplets during Toxoplasma gondii infection in human dendritic cells, treatment with A-922500 significantly reduced lipid droplet formation. [] This reduction was associated with a decrease in the percentage of infected cells and a slower parasite replication rate. [] These findings suggest that A-922500, through its inhibition of DGAT1, may influence lipid metabolism and modulate cellular processes related to lipid droplet biogenesis.

Q4: Has A-922500 demonstrated any impact on the expression of genes related to lipid metabolism?

A: Yes, in vitro studies using bovine embryos have shown that A-922500 can influence the expression of genes involved in lipid metabolism. Supplementation of embryo culture with A-922500 led to a downregulation of DGAT1 gene expression. [] Additionally, A-922500 treatment upregulated the expression of GLUT1, a gene involved in glucose metabolism. [] These findings indicate that A-922500 may exert its effects not only through direct enzyme inhibition but also by modulating the expression of key genes involved in lipid and energy metabolism.

Q5: Are there any potential safety concerns related to the systemic distribution of A-922500?

A: Research comparing A-922500 to another DGAT1 inhibitor, Compound A, highlights a potential safety advantage of A-922500. While both compounds effectively inhibited DGAT1 enzyme activity in vitro, Compound A exhibited systemic distribution in mice and caused skin aberrations. [] In contrast, A-922500 demonstrated preferential distribution to the intestine and improved obesity and insulin resistance in diet-induced obese mice without causing skin abnormalities. [] These findings suggest that the targeted intestinal distribution of A-922500 may contribute to a more favorable safety profile compared to systemically distributed DGAT1 inhibitors.

Q6: What is the significance of exploring intestine-targeted DGAT1 inhibition?

A: Research suggests that the intestine plays a key role in DGAT1-mediated effects on obesity and insulin resistance. A study comparing the effects of systemic versus intestine-targeted DGAT1 inhibition demonstrated that A-922500, with its preferential distribution to the intestine, effectively improved obesity and insulin resistance in mice without causing skin aberrations observed with the systemically distributed inhibitor. [] This finding highlights the importance of tissue-specific targeting in drug development and suggests that intestine-targeted DGAT1 inhibition may be a promising approach for addressing metabolic disorders.

Q7: Beyond metabolic disorders, are there other potential applications for A-922500 being investigated?

A: Emerging research suggests a potential role for A-922500 in modulating viral infections. In the context of SARS-CoV-2 infection, A-922500 demonstrated the ability to inhibit viral replication and reduce the production of pro-inflammatory mediators. [] This antiviral effect was linked to the compound's ability to modulate lipid droplet formation, which appears to be essential for SARS-CoV-2 replication. [] This finding underscores the broader therapeutic potential of A-922500 beyond its established role in metabolic diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。